3-(3-Fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine is a compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. Isoxazole derivatives are known for their wide range of biological activities and therapeutic potential .
Preparation Methods
The synthesis of 3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a platinum-carbene intermediate . Another approach is the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine or methoxy groups are replaced by other substituents.
Cycloaddition: Isoxazole derivatives are known to participate in (3+2) cycloaddition reactions with alkynes and nitrile oxides.
Scientific Research Applications
3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways . The exact mechanism depends on the specific biological activity being studied.
Comparison with Similar Compounds
3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine can be compared with other similar compounds, such as:
3-(4-Fluoro-3-(trifluoromethyl)phenyl)isoxazol-5-amine: This compound has similar structural features but with different substituents, leading to variations in biological activity.
2-(5-Methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles: These derivatives have different substituents on the isoxazole ring, resulting in distinct chemical and biological properties.
The uniqueness of 3-(3-Fluoro-4-methoxyphenyl)isoxazol-5-amine lies in its specific substituents, which impart unique chemical reactivity and biological activity compared to other isoxazole derivatives.
Properties
Molecular Formula |
C10H9FN2O2 |
---|---|
Molecular Weight |
208.19 g/mol |
IUPAC Name |
3-(3-fluoro-4-methoxyphenyl)-1,2-oxazol-5-amine |
InChI |
InChI=1S/C10H9FN2O2/c1-14-9-3-2-6(4-7(9)11)8-5-10(12)15-13-8/h2-5H,12H2,1H3 |
InChI Key |
YWNGQKIWTGJIIR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=C2)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.